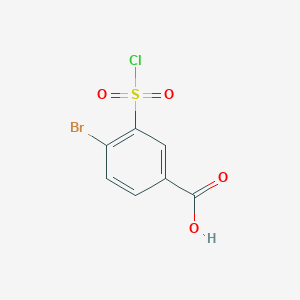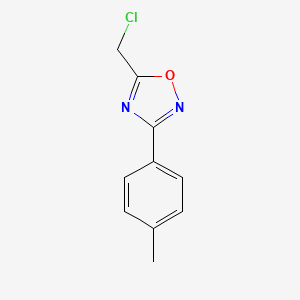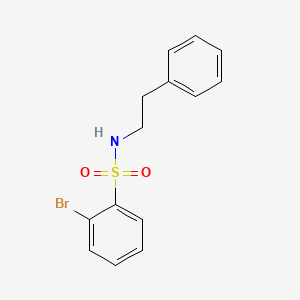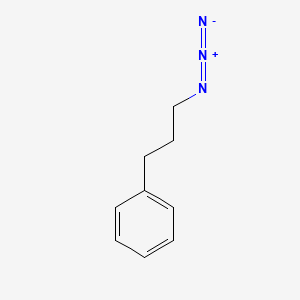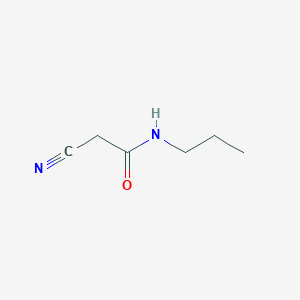
2-氰基-N-丙基乙酰胺
描述
2-Cyano-N-propylacetamide is an organic compound with the molecular formula C6H10N2O It is a derivative of cyanoacetamide, characterized by the presence of a cyano group (–CN) and a propyl group (–C3H7) attached to the nitrogen atom
科学研究应用
2-Cyano-N-propylacetamide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a building block in drug development.
Industry: Utilized in the production of various fine chemicals and intermediates.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-propylacetamide typically involves the reaction of propylamine with ethyl cyanoacetate. The reaction is carried out under mild conditions, often at room temperature, and can be facilitated by stirring without the use of solvents. The general reaction scheme is as follows:
[ \text{C2H5O2CCH2CN} + \text{C3H7NH2} \rightarrow \text{C6H10N2O} + \text{C2H5OH} ]
In this reaction, ethyl cyanoacetate (C2H5O2CCH2CN) reacts with propylamine (C3H7NH2) to form 2-cyano-N-propylacetamide (C6H10N2O) and ethanol (C2H5OH) as a byproduct .
Industrial Production Methods: Industrial production of 2-cyano-N-propylacetamide follows similar synthetic routes but may involve optimized conditions to enhance yield and purity. This can include the use of catalysts, controlled temperatures, and specific reaction times to ensure efficient production.
化学反应分析
Types of Reactions: 2-Cyano-N-propylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions, forming heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide in ethanol can be used.
Condensation: Reagents like hydrazonoyl chloride in ethanolic sodium ethoxide solution.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products:
Aminopyrazole Derivatives: Formed through condensation reactions.
Amines: Formed through reduction of the cyano group.
作用机制
The mechanism of action of 2-cyano-N-propylacetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The compound’s effects are mediated through its ability to form stable intermediates and products that can interact with biological molecules, potentially affecting cellular pathways and processes .
相似化合物的比较
2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the propyl group.
2-Cyano-N-(2-pyridyl)acetamide: Contains a pyridyl group, offering different reactivity and applications.
Uniqueness: 2-Cyano-N-propylacetamide is unique due to the presence of the propyl group, which can influence its solubility, reactivity, and potential biological activities. This makes it a valuable compound for specific applications where these properties are advantageous .
属性
IUPAC Name |
2-cyano-N-propylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-5-8-6(9)3-4-7/h2-3,5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWFLDZVDBAJAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403215 | |
| Record name | 2-cyano-N-propylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52493-35-3 | |
| Record name | 2-cyano-N-propylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyano-N-propylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)
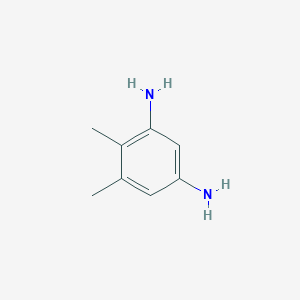

![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)
